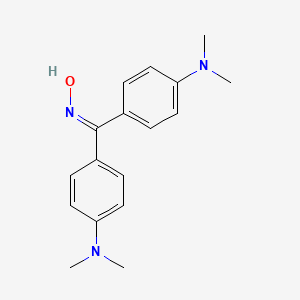methanone](/img/structure/B11543811.png)
[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be achieved through several synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with trifluoroacetylacetone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:
1-BENZOYL-5-(3-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
1-BENZOYL-5-(3-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a fluorophenyl group, which may affect its reactivity and biological activity.
1-BENZOYL-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12BrF3N2O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H12BrF3N2O2/c18-13-8-4-7-12(9-13)16(25)10-14(17(19,20)21)22-23(16)15(24)11-5-2-1-3-6-11/h1-9,25H,10H2 |
InChI Key |
YETRPICKZDNOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC(=CC=C2)Br)O)C(=O)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
